Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane: is an organic compound characterized by the presence of two 3,4,5-trimethoxyphenyl groups attached to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the 1,3-dioxolane ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or benzene .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
1,3-Dioxolane derivatives: Compounds with the 1,3-dioxolane ring structure, which may have similar chemical reactivity.
Uniqueness: Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane is unique due to the combination of two 3,4,5-trimethoxyphenyl groups with a 1,3-dioxolane ring, providing a distinct set of chemical and biological properties .
Properties
IUPAC Name |
(2R,4R)-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3/t18-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAYHYGJMLZLCE-GHTZIAJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2CO[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane impact the formation of Long-Term Potentiation (LTP) in the hippocampus?
A1: this compound, specifically the trans isomer (trans-BTD), acts as a potent antagonist of the PAF receptor. In rat hippocampal slices, trans-BTD at concentrations of 8-16 μM effectively blocked the formation of LTP in the CA1 region. [] This effect is attributed to the compound's ability to competitively bind to PAF receptors and inhibit the binding of endogenous PAF. The study suggests that PAF receptor activation might be involved in the later stages of LTP, potentially by influencing intracellular calcium levels crucial for synaptic plasticity. []
Q2: What evidence suggests that the observed effects on LTP are specifically due to this compound's interaction with PAF receptors?
A2: Several lines of evidence support the specificity of trans-BTD's action on PAF receptors in the context of LTP:
- Stereoisomer Specificity: The study demonstrated that the cis isomer of this compound (cis-BTD), which possesses significantly lower affinity for PAF receptors, did not affect LTP formation even at the same concentrations that trans-BTD effectively blocked it. [] This highlights the importance of the specific stereochemistry for PAF receptor binding and its downstream effects on LTP.
- Reversal by PAF Agonist: The LTP-blocking effect of trans-BTD was partially reversed when co-applied with carbamyl-PAF, a non-metabolizable PAF receptor agonist. [] This further supports the notion that trans-BTD exerts its effect by antagonizing the PAF receptor.
- Lack of Effect on Other Physiological Parameters: Importantly, trans-BTD did not alter other physiological measures relevant to synaptic transmission, such as paired-pulse facilitation, responses during LTP-inducing stimuli, NMDA receptor-mediated responses, or early-phase LTP. [] This suggests that trans-BTD does not interfere with general synaptic function or the early stages of LTP induction, but rather specifically targets a later stage likely involving PAF receptor activation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.